![molecular formula C16H23FN4O2 B6449085 2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549024-02-2](/img/structure/B6449085.png)
2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H23FN4O2 and its molecular weight is 322.38 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is 322.18050415 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one: has been investigated as a potential treatment for Alzheimer’s disease (AD). Here’s what we know:
- Bioactivity : In vitro studies showed that most synthesized compounds displayed moderate AChE inhibitory activities. Compound 6g exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .
Breast Cancer Research
While not directly related to the compound , similar piperazine derivatives have been explored in cancer research. For instance:
- Uracil Amides : Some uracil amides, which share structural similarities with piperazine derivatives, have been investigated for their effects on poly (ADP-ribose) polymerase (PARP) cleavage. PARP inhibitors are relevant in breast cancer treatment .
Antifungal Agents
Again, not specific to our compound, but related piperazine-based molecules have been studied as antifungal agents:
- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines : These compounds were synthesized and evaluated for their antifungal potential. Intramolecular cyclization of precursor molecules led to the formation of these derivatives .
PAK4 Inhibition
Another avenue of research involves novel quinazoline derivatives:
- 2,4-Diaminoquinazolines : These compounds were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . PAK4 plays a role in cancer progression, and inhibiting it could be therapeutically relevant .
Psychosis Treatment
Finally, let’s touch on a related compound:
- Olanzapine (OZPN) : Although not identical, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine) is used to treat schizophrenia and related psychoses. It exists in multiple polymorphic forms and solvates .
Wirkmechanismus
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The compound, by potentially inhibiting AChE and BuChE, could affect the cholinergic pathway. The cholinergic pathway is crucial for memory and cognition. Inhibition of AChE and BuChE prevents the breakdown of acetylcholine, leading to an increase in its concentration and thus, potentially enhancing the cholinergic transmission .
Result of Action
The potential inhibition of AChE and BuChE by this compound could lead to enhanced cholinergic transmission, which could have various effects at the molecular and cellular levels. For instance, it could improve memory and cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Eigenschaften
IUPAC Name |
2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-10(2)14-13(17)15(23)19-16(18-14)21-7-5-20(6-8-21)12(22)9-11-3-4-11/h10-11H,3-9H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOQHYYPXSJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CC3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-cyclopropylacetyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.